molecular formula C11H13NO7 B016726 2-Nitrophenyl b-D-xylopyranoside CAS No. 10238-27-4

2-Nitrophenyl b-D-xylopyranoside

Cat. No. B016726
CAS RN: 10238-27-4
M. Wt: 271.22 g/mol
InChI Key: YPQCLGUTGDQYNI-DQDDRIPDSA-N
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Description

Synthesis Analysis

The synthesis of 2-Nitrophenyl β-D-xylopyranosides involves complex chemical processes. Takeo et al. (1995) detailed the transformation of 2- and 4-Nitrophenyl β-D-xylopyranosides into their corresponding 2,3-di-O-benzoyl derivatives, utilizing dibutyltin oxide-mediated acylation. These derivatives were further used in synthesizing β-(1→4)-D-xylo-oligosaccharides through N-iodosuccinimide-silver triflate-promoted condensation, showcasing the intricate steps involved in creating such compounds (Takeo, Ohguchi, Hasegawa, & Kitamura, 1995).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, has been established through X-ray diffraction analysis, providing a foundation for understanding the structural intricacies of 2-Nitrophenyl β-D-xylopyranosides (Shestopalov, Emelianova, & Nesterov, 2003).

Chemical Reactions and Properties

Chemical reactions involving 2-Nitrophenyl β-D-xylopyranosides include various glycosylation processes and the formation of chromogenic substrates for assay and differentiation of endoxylanases. Puchart and Biely (2007) elaborated on the self-transfer reaction from 4-nitrophenyl β-D-xylopyranoside catalyzed by specific enzymes, demonstrating its applicability in creating substrates for biochemical assays (Puchart & Biely, 2007).

Physical Properties Analysis

The physical properties of 2-Nitrophenyl β-D-xylopyranosides and related compounds have been studied through various spectroscopic and crystallographic techniques. Gubica et al. (2012) conducted comprehensive structural analyses of o-, m-, and p-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranosides, revealing details about their polymorphism, molecular conformation, and the impact of these properties on their chemical behavior (Gubica, Stępień, Ostrowski, Pisklak, Temeriusz, Głowacka, Paradowska, & Cyranski, 2012).

Chemical Properties Analysis

The chemical properties of 2-Nitrophenyl β-D-xylopyranosides, including reactivity and interaction with other molecules, are key to their utilization in synthesis and analytical chemistry. The work by Vetere et al. (1997) on synthesizing oligosaccharide derivatives related to glycosaminoglycan biosynthesis highlights the utility of β-D-xylopyranosides in complex biochemical pathways (Vetere, Ferro, Bosco, Cescutti, & Paoletti, 1997).

Scientific research applications

  • Enzyme Activity Measurement: It is an excellent substrate for measuring hemicellulolytic alpha-glucuronidase activity in a beta-xylosidase-coupled assay, which is important in studying enzymatic degradation of hemicelluloses (Biely et al., 2000).

  • Substrate Specificity Research: This compound is used to investigate substrate and positional specificity of type-A, -B, and -C feruloyl esterases. These enzymes are significant in the modification of plant cell walls and bioconversion processes (Puchart et al., 2007).

  • Study of Feruloyl Esterase Specificity: It is also used in enzyme-coupled assays to study the specificity of feruloyl esterases, enzymes involved in breaking down plant biomass (Mastihubová & Biely, 2010).

  • Enzymatic Hydrolysis of Xylose: This compound serves as a substrate for the enzymatic hydrolysis of xylose in Geobacillus stearothermophilus, aiding in the study of microbial xylose utilization (Jordan & Braker, 2015).

  • Synthesis of Glycosylated Compounds: It can be used in the synthesis of various glycosylated compounds like xylobiose and xylotriose, contributing to research in carbohydrate chemistry and glycoscience (Takeo et al., 1995).

  • Cancer Research: A study showed that 2-(6-hydroxynaphthyl)-O-beta-D-xylopyranoside preferentially inhibits the growth of transformed cells, suggesting a role in developing anticancer therapies (Mani et al., 1998).

  • Cellular Synthesis Studies: Beta-D-xylosides stimulate chondroitin sulfate synthesis in various cell types, revealing the capacity of cells to synthesize sulfated glycosaminoglycans (Schwartz et al., 1974).

properties

IUPAC Name

(2S,3R,4S,5R)-2-(2-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2/t7-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQCLGUTGDQYNI-DQDDRIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00907449
Record name 2-Nitrophenyl pentopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl b-D-xylopyranoside

CAS RN

10238-27-4
Record name o-Nitrophenyl β-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10238-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrophenyl beta-D-xylopyranoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nitrophenyl β-D-xylopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Χ Παγουρτζή - 2022 - dspace.lib.ntua.gr
Στην παρούσα διπλωματική εργασία δόθηκε ιδιαίτερη έμφαση στην ενζυμική υδρόλυση της ξυλάνης, η οποία αποτελεί δομικό συστατικό της λιγνοκυτταρινούχου βιομάζας. Η υψίστου …
Number of citations: 1 dspace.lib.ntua.gr

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